3-Amino-2-[(5-bromo-2-fluorophenyl)methyl]propan-1-ol hydrochloride
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Overview
Description
3-Amino-2-[(5-bromo-2-fluorophenyl)methyl]propan-1-ol hydrochloride is a chemical compound with the molecular formula C10H13BrFNO·HCl and a molecular weight of 298.58 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring, along with a hydroxyl group on the propanol chain. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-[(5-bromo-2-fluorophenyl)methyl]propan-1-ol hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: The starting material, 2-fluorotoluene, undergoes bromination to introduce a bromine atom at the 5-position of the phenyl ring.
Amination: The brominated intermediate is then subjected to amination to introduce the amino group at the 3-position of the propanol chain.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-[(5-bromo-2-fluorophenyl)methyl]propan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-2-[(5-bromo-2-fluorophenyl)methyl]propan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2-[(5-bromo-2-fluorophenyl)methyl]propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-[(5-bromo-2-chlorophenyl)methyl]propan-1-ol hydrochloride
- 3-Amino-2-[(5-bromo-2-methylphenyl)methyl]propan-1-ol hydrochloride
- 3-Amino-2-[(5-bromo-2-nitrophenyl)methyl]propan-1-ol hydrochloride
Uniqueness
3-Amino-2-[(5-bromo-2-fluorophenyl)methyl]propan-1-ol hydrochloride is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable tool in research and development .
Biological Activity
3-Amino-2-[(5-bromo-2-fluorophenyl)methyl]propan-1-ol hydrochloride, a compound with the CAS number 1909316-66-0, is a member of the amino alcohol family. Its structure includes a bromo and fluorine substituent on the phenyl ring, which may influence its biological activity. This article explores the biological activities associated with this compound, focusing on its antibacterial and antifungal properties, alongside relevant research findings and case studies.
The chemical formula for this compound is C10H14BrClFNO with a molecular weight of approximately 298.58 g/mol. The presence of halogen atoms (bromine and fluorine) is significant as they often enhance the biological activity of organic compounds.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit notable antibacterial properties. For instance, halogenated phenyl derivatives have been reported to demonstrate effective inhibition against various bacterial strains:
- Mechanism of Action : The antibacterial activity is often attributed to the disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
- Minimum Inhibitory Concentration (MIC) : In studies involving related compounds, MIC values ranged from 0.0039 to 0.025 mg/mL against common pathogens like Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Related Compounds
Compound Name | Bacterial Strain | MIC (mg/mL) |
---|---|---|
3-Amino-2-(5-bromo-2-fluorophenyl) | Staphylococcus aureus | 0.0195 |
Escherichia coli | 0.0048 | |
Pyrrolidine Derivative | Bacillus mycoides | 0.0048 |
Candida albicans | 0.039 |
Antifungal Activity
In addition to its antibacterial properties, the compound also shows potential antifungal activity. Similar structures have demonstrated effectiveness against fungal strains, suggesting a broad spectrum of antimicrobial action.
- Efficacy Against Fungi : Compounds with similar halogen substitutions have shown MIC values indicating potent antifungal effects against strains like Candida albicans.
- Research Findings : Studies report that derivatives exhibit antifungal activity with MIC values ranging from 16.69 to 78.23 µM against various fungi .
Table 2: Antifungal Activity of Related Compounds
Compound Name | Fungal Strain | MIC (µM) |
---|---|---|
3-Amino-2-(5-bromo-2-fluorophenyl) | Candida albicans | 16.69 |
Fusarium oxysporum | 56.74 |
Case Studies
Several case studies have highlighted the biological relevance of similar compounds:
- Study on Pyrrolidine Derivatives : A study evaluated various pyrrolidine derivatives, revealing significant antibacterial activity correlated with structural modifications involving halogens .
- Antifungal Efficacy Testing : Another research effort assessed antifungal activities across several derivatives, establishing a correlation between halogen presence and increased bioactivity against fungal pathogens .
Properties
IUPAC Name |
2-(aminomethyl)-3-(5-bromo-2-fluorophenyl)propan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFNO.ClH/c11-9-1-2-10(12)8(4-9)3-7(5-13)6-14;/h1-2,4,7,14H,3,5-6,13H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKOFSFAKIAZCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CC(CN)CO)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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